molecular formula C11H12F3NO B13105816 5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13105816
M. Wt: 231.21 g/mol
InChI Key: CEWLRRRWXJKROL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydronaphthalene ringThe trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the introduction of the trifluoromethoxy group onto a suitable precursor molecule. One common method is the trifluoromethoxylation of a naphthalene derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity. The development of efficient trifluoromethoxylation reagents has also facilitated the large-scale synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethoxy-substituted derivatives .

Scientific Research Applications

5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 5-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 5-(Fluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Uniqueness

5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct properties such as increased lipophilicity and metabolic stability. These properties differentiate it from similar compounds and make it a valuable candidate for various applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6,9H,1,4-5,15H2

InChI Key

CEWLRRRWXJKROL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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